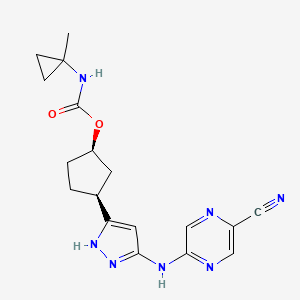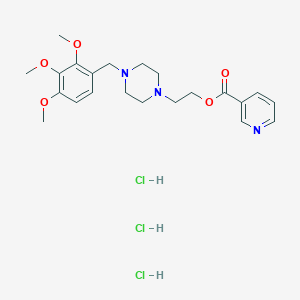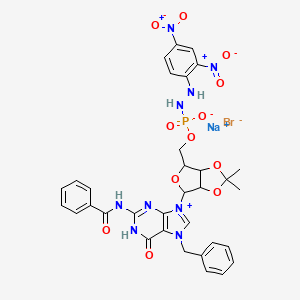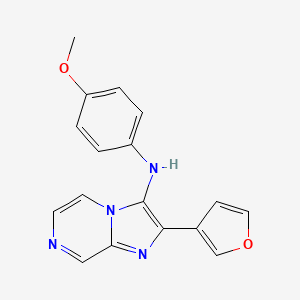
Cdk9-IN-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk9-IN-26 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is crucial for the phosphorylation of RNA polymerase II and the transcriptional elongation of genes essential for cell cycle control and apoptosis evasion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-26 involves a series of chemical reactions starting from readily available precursors. The synthetic route typically includes steps such as cyclization, reduction, nucleophilic substitution, and Suzuki–Miyaura coupling reactions. For instance, one of the key intermediates can be synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane through successive cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk9-IN-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
Cdk9-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in various chemical processes.
Biology: Helps in understanding the regulation of transcription and cell cycle progression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting transcriptional dysregulation in tumors
Industry: Potential use in the development of new drugs targeting CDK9-related pathways.
Mécanisme D'action
Cdk9-IN-26 exerts its effects by selectively inhibiting CDK9, thereby preventing the phosphorylation of RNA polymerase II. This inhibition disrupts the transcriptional elongation of genes essential for cell cycle progression and survival, leading to reduced expression of oncogenes like MYC and anti-apoptotic proteins like MCL1 . The molecular targets and pathways involved include the P-TEFb complex and downstream transcriptional regulators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavopiridol: A first-generation CDK inhibitor used as a reference compound in studies of CDK9 inhibitors.
NVP-2: A selective ATP-competitive CDK9 inhibitor with potent antitumor activity.
CDKI-73: An orally bioavailable CDK9 inhibitor evaluated in prostate cancer models.
Uniqueness
Cdk9-IN-26 is unique in its high selectivity for CDK9 over other cyclin-dependent kinases, making it a valuable tool for studying CDK9-specific pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C17H14N4O2 |
|---|---|
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
2-(furan-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C17H14N4O2/c1-22-14-4-2-13(3-5-14)19-17-16(12-6-9-23-11-12)20-15-10-18-7-8-21(15)17/h2-11,19H,1H3 |
Clé InChI |
CVHXPWDUUXXJIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=COC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



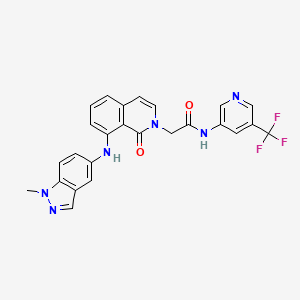
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
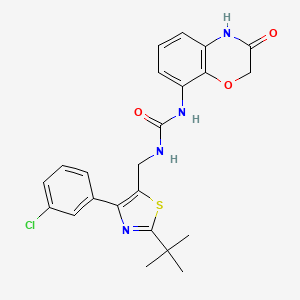

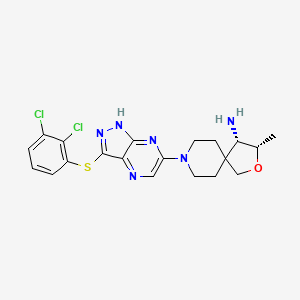
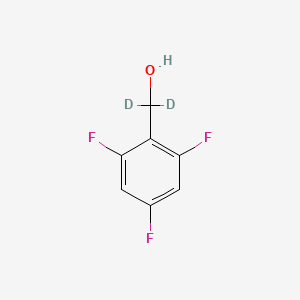

![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
